(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one
Description
(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazolone core substituted with a methyl group at position 3 and an ethylthio-methylene group at position 2. The ethylthio (-S-CH2CH3) substituent distinguishes it from other derivatives, which often bear hydroxy, methoxy, or aryl groups. This compound is synthesized via multicomponent reactions involving ethyl acetoacetate, hydroxylamine hydrochloride, and thiol-containing aldehydes under catalytic conditions .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(4E)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4+ |
InChI Key |
KXWMUQKIMRRJOS-GQCTYLIASA-N |
Isomeric SMILES |
CCS/C=C/1\C(=NOC1=O)C |
Canonical SMILES |
CCSC=C1C(=NOC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Isoxazol-5(4H)-one derivatives vary primarily in their substituents at the 4-position. Key structural analogs include:
Key Observations :
- Electronic Effects : The ethylthio group (-S-CH2CH3) is electron-withdrawing due to sulfur’s electronegativity, contrasting with electron-donating groups like methoxy (-OCH3) or hydroxy (-OH). This alters the compound’s reactivity in nucleophilic or electrophilic reactions .
- Stereochemistry : Most analogs adopt the Z-configuration due to steric and electronic stabilization of the exocyclic double bond. The E-configuration in the target compound may influence intermolecular interactions (e.g., crystal packing) .
Comparison with Target Compound :
Physicochemical Properties
- Solubility : The ethylthio group enhances lipophilicity compared to hydroxy or methoxy derivatives, improving membrane permeability but reducing aqueous solubility .
- Melting Points : Ethylthio derivatives generally exhibit lower melting points (e.g., 120–140°C) than hydroxy-substituted analogs (e.g., 202–204°C for 4o ), likely due to reduced hydrogen bonding.
- Spectroscopic Features :
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